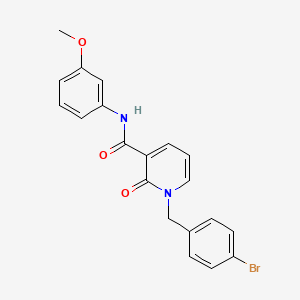

1-(4-bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(4-Bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-bromobenzyl group at position 1 and a 3-methoxyphenyl carboxamide moiety at position 3. This scaffold is structurally analogous to several pharmacologically active compounds, particularly kinase inhibitors and receptor modulators.

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O3/c1-26-17-5-2-4-16(12-17)22-19(24)18-6-3-11-23(20(18)25)13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPGWLDEBBINIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine-2-one core. One common approach is the reaction of 4-bromobenzyl bromide with 3-methoxyaniline under controlled conditions to form the intermediate compound, which is then further reacted with appropriate reagents to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may have different functional groups.

Substitution Products: Substituted derivatives where different groups replace the bromobenzyl or methoxyphenyl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromobenzyl group and methoxyphenyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The 2-oxo-1,2-dihydropyridine-3-carboxamide moiety is a common pharmacophore in kinase inhibitors and receptor ligands. Key structural variations among analogs include:

- Substituents at position 1 : Benzyl groups with halogen (e.g., 4-bromo, 3-chloro) or trifluoromethyl modifications.

- Substituents at position 3 : Aryl carboxamides with methoxy, nitro, or heterocyclic groups.

- Additional modifications : Methyl or halogen substitutions on the pyridine ring (e.g., C5 or C6 positions).

Table 1: Structural Comparison of Selected Analogs

Pharmacological Activities

Kinase Inhibition

- BMS-777607: A selective Met kinase inhibitor with oral efficacy (IC₅₀ values in nanomolar range). Its 4-fluorophenyl and ethoxy groups enhance binding affinity .

- Merestinib : Targets multiple kinases (e.g., MET, AXL) and incorporates a methyl group at C6, improving metabolic stability .

- Ripretinib : Approved for gastrointestinal stromal tumors, this compound uses a naphthyridine core but retains the 2-oxo-1,2-dihydropyridine motif, demonstrating the scaffold’s versatility in kinase inhibition .

Cytotoxic Activity

- Compound 18 () : Exhibited cytotoxicity against HCT116 colon cancer cells (IC₅₀ = 35 μg/mL), attributed to its 2-chloro-benzoyl substituent .

Receptor Modulation

Structure-Activity Relationships (SAR)

- Position 1 : Halogenated benzyl groups (e.g., 4-bromo) may enhance lipophilicity and target binding. The 4-bromobenzyl group in the target compound could improve blood-brain barrier penetration compared to 3-chlorobenzyl analogs .

- Position 3 : Methoxy groups (as in the target compound) often improve solubility, whereas nitro or heterocyclic groups (e.g., benzothiazol in ) may enhance receptor affinity .

- C5/C6 Modifications : Methylation at C6 (BMS-777607, Merestinib) correlates with kinase selectivity and metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

The compound 1-(4-bromobenzyl)-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological activities. The presence of the bromobenzyl and methoxyphenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Molecular Formula

- C : 21

- H : 22

- N : 2

- O : 3

Molecular Weight

- Approximately 360.41 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of dihydropyridine derivatives, including the compound . Notably, it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Pseudomonas aeruginosa | 31.2 - 62.5 |

These values indicate that the compound is particularly effective against Gram-positive bacteria, with a bactericidal mechanism likely involving disruption of protein synthesis and inhibition of nucleic acid production .

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : The compound disrupts ribosomal function, leading to reduced protein production.

- Nucleic Acid Synthesis Inhibition : It interferes with DNA replication and transcription processes.

- Biofilm Disruption : It shows moderate to good antibiofilm activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

- Study on Antistaphylococcal Activity :

- Biofilm Inhibition Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.